

Detailed protocol for the synthesis of 2-(Isopropyl(methyl)amino)ethanol.

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Compound of Interest

Compound Name: 2-(Isopropyl(methyl)amino)ethanol

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An Application Note for the Synthesis of 2-(Isopropyl(methyl)amino)ethanol

Introduction

2-(Isopropyl(methyl)amino)ethanol is a tertiary amino alcohol with the chemical formula C₆H₁₅NO.[1][2] Its structure, featuring a tertiary amine and a primary alcohol, makes it a potentially valuable building block in organic synthesis. This class of compounds, alkylalkanolamines, finds broad application as solubilizers in coatings, intermediates for surfactants, and precursors in the synthesis of pharmaceuticals and agrochemicals.[3] For instance, the structural motif is relevant in the creation of more complex molecules where tailored lipophilicity and basicity are required.

This document provides a detailed protocol for the synthesis of **2-(Isopropyl(methyl)amino)ethanol**, designed for researchers and professionals in chemical and drug development. It outlines two robust synthetic strategies, emphasizing the causality behind experimental choices, comprehensive safety protocols, and methods for purification and characterization.

Strategic Overview of Synthesis

Two primary, logically sound pathways are presented for the synthesis of the target compound.

- Route A: Reductive Amination of 2-(Isopropylamino)ethanol. This is a classical and highly effective method that involves the methylation of a secondary amino alcohol precursor. It

proceeds by forming an intermediate iminium ion from the reaction of 2-(isopropylamino)ethanol with formaldehyde, which is then reduced *in situ* to the desired tertiary amine. This pathway is often favored in laboratory settings due to its operational simplicity and the avoidance of highly hazardous reagents like ethylene oxide. A known synthesis for a similar compound, 2-(N-isopropyl-N-methylamino)propoxyethanol, utilizes this exact strategy with formaldehyde and catalytic hydrogenation (H₂/Pd-C).^[4]

- Route B: Ethoxylation of N-Methylisopropylamine. This approach involves the nucleophilic ring-opening of ethylene oxide with N-methylisopropylamine. This method is a cornerstone of industrial amino alcohol production.^{[5][6]} While highly efficient, it requires specialized equipment (a pressure reactor) and stringent safety measures due to the extremely hazardous nature of ethylene oxide. The key challenge is controlling the stoichiometry to prevent sequential additions of ethylene oxide, which would lead to the formation of polyethoxylated byproducts.

This guide will provide a detailed, step-by-step protocol for Route A (Reductive Amination) due to its broader applicability and enhanced safety profile for typical research laboratories. Route B will be discussed as an industrial-scale alternative.

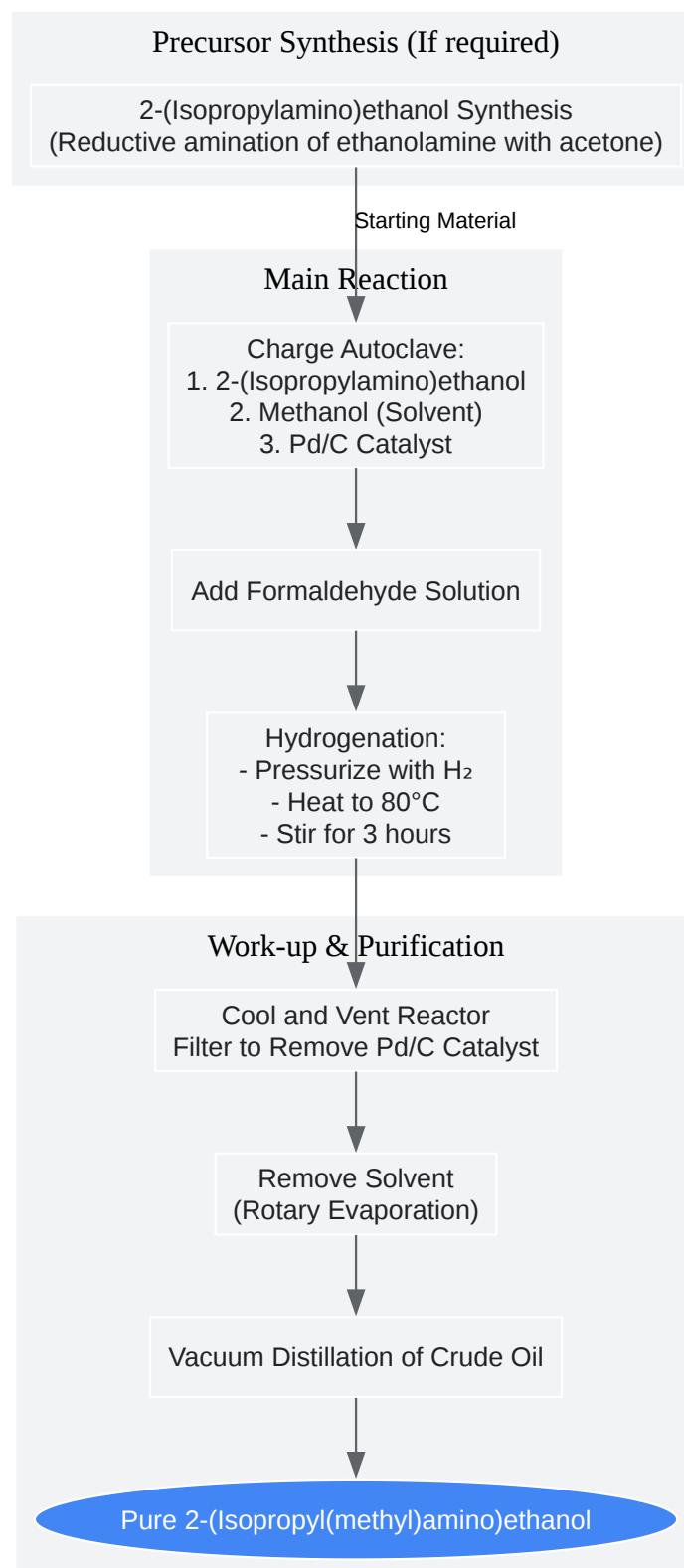
PART 1: Detailed Protocol — Reductive Amination

This protocol details the N-methylation of 2-(isopropylamino)ethanol using formaldehyde and catalytic hydrogenation.

Reaction Principle

The synthesis is achieved through a one-pot reductive amination. First, 2-(isopropylamino)ethanol reacts with formaldehyde. The resulting hemiaminal intermediate rapidly dehydrates to form an unstable N-methylol or iminium ion. This electrophilic species is then immediately reduced by hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst to yield the final tertiary amine, **2-(Isopropyl(methyl)amino)ethanol**. Water is the only significant byproduct of the condensation and reduction steps.

Diagram of Reaction Workflow

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Caption: Workflow for the synthesis of **2-(Isopropyl(methyl)amino)ethanol** via reductive amination.

Materials and Equipment

Reagent/Material	Formula	M.W. (g/mol)	CAS No.	Notes
2-(Isopropylamino)ethanol	C ₅ H ₁₃ NO	103.16	109-56-8	Precursor. Corrosive, causes burns. [7] [8]
Formaldehyde Solution	CH ₂ O	30.03	50-00-0	Typically 37% in water. Toxic and carcinogenic.
Palladium on Carbon (10%)	Pd/C	-	7440-05-3	Hydrogenation catalyst. Flammable when dry.
Hydrogen Gas (H ₂)	H ₂	2.02	1333-74-0	Extremely flammable.
Methanol (MeOH)	CH ₄ O	32.04	67-56-1	Solvent. Flammable and toxic.
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	7757-82-6	Drying agent.
Equipment				
Autoclave/Hydrogenation Reactor	Capable of handling >500 psi and heating.			
Standard Laboratory Glassware	Round-bottom flasks, condensers, etc.			
Filtration Apparatus	Buchner funnel, filter paper (or Celite pad).			

Rotary Evaporator	For solvent removal.
Vacuum Distillation Setup	Including a vacuum pump, cold trap, and Vigreux column.

Safety Precautions

- Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
- Ventilation: All steps must be performed in a well-ventilated chemical fume hood.[\[7\]](#)
- Hydrogen and Catalyst Handling: Hydrogen gas is highly flammable and forms explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially after use, and should never be allowed to dry in the air. Always handle the catalyst wet with solvent.
- Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
- Precursor Hazards: 2-(Isopropylamino)ethanol is corrosive and can cause severe skin burns and eye damage.[\[7\]](#) Handle with extreme care.

Step-by-Step Experimental Protocol

Step 1: Precursor Synthesis (If Necessary)

If 2-(isopropylamino)ethanol is not commercially available, it can be synthesized by the reductive amination of ethanolamine with acetone. A well-established procedure involves reacting ethanolamine and acetone in ethanol using a platinum oxide catalyst under hydrogen pressure.[\[9\]](#) After the reaction, the catalyst is filtered off, and the product is purified by vacuum distillation, yielding 2-isopropylaminoethanol with a boiling point of 86–87°C at 23 mmHg.[\[9\]](#)

Step 2: Reaction Setup and Execution

- Reactor Charging: To a suitable autoclave or pressure reactor, add 2-(isopropylamino)ethanol (e.g., 1.0 mol, 103.16 g).
- Add methanol as a solvent (approx. 500 mL).
- Carefully add 10% Palladium on Carbon (e.g., 2.5 g, ~2.5 wt%). Ensure the catalyst is added to the solvent and remains wet.
- Seal the reactor.
- Add aqueous formaldehyde (37%, e.g., 1.1 mol, 90 g). A slight excess ensures complete reaction of the secondary amine.
- Hydrogenation: Purge the reactor several times with nitrogen, followed by hydrogen gas to remove all air.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).[\[4\]](#)
- Begin vigorous stirring and heat the reaction mixture to a set temperature (e.g., 80°C).[\[4\]](#)
- Maintain these conditions for approximately 3-5 hours, or until hydrogen uptake ceases, indicating the reaction is complete.[\[4\]](#)[\[10\]](#)

Step 3: Work-up and Purification

- Cooling and Venting: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a safe location. Purge the reactor with nitrogen gas.
- Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst. Crucially, do not allow the catalyst filter cake to dry. Immediately quench the filter cake with plenty of water.
- Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the methanol solvent using a rotary evaporator.
- Purification by Vacuum Distillation: The remaining crude oil is purified by vacuum distillation. [\[11\]](#) This is the preferred method for high-boiling point amines to prevent thermal decomposition.[\[11\]](#)

- Assemble a clean, dry vacuum distillation apparatus.
- Heat the flask gently using a heating mantle.
- Collect any low-boiling fractions (forerun), which may include residual water and solvent.
- Collect the main product fraction at its expected boiling point under reduced pressure. The boiling point will be higher than the precursor's (b.p. 172°C at atmospheric pressure).[\[12\]](#)

Step 4: Characterization

The identity and purity of the final product, **2-(Isopropyl(methyl)amino)ethanol**, should be confirmed using standard analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight (117.19 g/mol).[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure. The ^1H NMR spectrum should show a new singlet corresponding to the N-methyl group and the disappearance of the N-H proton from the starting material.
- Infrared (IR) Spectroscopy: To confirm the presence of the O-H stretch (broad, $\sim 3300 \text{ cm}^{-1}$) and the absence of the N-H stretch of the secondary amine precursor.

PART 2: Alternative Industrial Synthesis — Ethoxylation

For larger-scale production, the reaction of N-methylisopropylamine with ethylene oxide is a viable, atom-economical route.

- Principle: N-methylisopropylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of the ethanolamine product. The reaction is typically performed without a catalyst or with a water catalyst under pressure and elevated temperature.[\[5\]](#)
- Precursor: The starting material, N-methylisopropylamine, can be synthesized via several methods, including the reductive amination of acetone with methylamine over a Raney nickel

catalyst.[\[10\]](#)[\[13\]](#)

- Challenges: The primary product, **2-(Isopropyl(methyl)amino)ethanol**, can itself react with another molecule of ethylene oxide. Controlling the molar ratio of amine to ethylene oxide is therefore critical to maximize the yield of the desired mono-ethoxylated product and minimize di- and poly-ethoxylation.
- Safety: Ethylene oxide is an extremely hazardous, toxic, and explosive substance requiring specialized handling procedures and dedicated equipment.

Conclusion

The synthesis of **2-(Isopropyl(methyl)amino)ethanol** can be effectively achieved in a research setting via the reductive amination of 2-(isopropylamino)ethanol with formaldehyde. This method offers high yields, operational simplicity, and a favorable safety profile compared to the industrial alternative of ethylene oxide chemistry. The detailed protocol provided herein, including precursor synthesis, reaction execution, purification, and stringent safety measures, serves as a comprehensive guide for laboratory professionals. Proper characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications.

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